4-iodo-N-(2-nitrophenyl)benzamide
Description
Properties
IUPAC Name |
4-iodo-N-(2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O3/c14-10-7-5-9(6-8-10)13(17)15-11-3-1-2-4-12(11)16(18)19/h1-8H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRYUQURNXESDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-(2-nitrophenyl)benzamide typically involves the iodination of N-(2-nitrophenyl)benzamide. One common method includes the reaction of N-(2-nitrophenyl)benzamide with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 4-iodo-N-(2-nitrophenyl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-iodo-N-(2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Reduction Reactions: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the iodine atom.
Reduction Reactions: The major product is 4-amino-N-(2-nitrophenyl)benzamide.
Oxidation Reactions: Products depend on the specific oxidizing agent and conditions used.
Scientific Research Applications
4-iodo-N-(2-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-iodo-N-(2-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the iodine atom can participate in halogen bonding, influencing molecular interactions.
Comparison with Similar Compounds
Table 1: Comparison of Halogen-Substituted Benzamides
| Property | 4-Iodo-N-(2-Nitrophenyl)benzamide | 4-Bromo-N-(2-Nitrophenyl)benzamide |
|---|---|---|
| Molecular Weight (g/mol) | 347.16 | 321.13 |
| Halogen Bond Length (Å) | I···O: 3.3 | Br···O: 3.5 |
| Space Group | P1 | P1 |
| Synthesis Solvent | DMSO | Acetonitrile |
4-Bromo-N-(4-Methoxy-2-Nitrophenyl)benzamide (4MNB)
Functional Group Influence
- The addition of a methoxy group at the 4-position of the nitrophenyl ring increases steric hindrance, resulting in a larger dihedral angle (25.4°) between the benzamide and nitrophenyl rings compared to 4-iodo-N-(2-nitrophenyl)benzamide (18.7°) ().
- Hydrogen Bonding : The methoxy group disrupts N–H···O=C hydrogen bonding, reducing crystal stability compared to the iodo analogue, which forms bilayers via cooperative I···O and hydrogen bonds ().
2-Nitro-N-(4-Nitrophenyl)benzamide
Nitro Group Positioning
- The para-nitro group on the aniline moiety (vs. ortho in 4-iodo-N-(2-nitrophenyl)benzamide) leads to a larger dihedral angle (82.32°) between aromatic rings, destabilizing π-π stacking ().
- Hydrogen Bonding : Intramolecular C–H···O bonds form a six-membered ring, contrasting with the intermolecular N–H···O network in the iodo compound ( vs. 9).
4-Iodo-N-(4-Pyridyl)benzamide (INPBA)
Table 2: Key Structural Parameters
| Compound | Dihedral Angle (°) | Dominant Interactions |
|---|---|---|
| 4-Iodo-N-(2-Nitrophenyl)benzamide | 18.7 | I···O, N–H···O=C |
| 4-Bromo-N-(4-Methoxy-2-Nitrophenyl)benzamide | 25.4 | Br···O, C–H···O |
| 2-Nitro-N-(4-Nitrophenyl)benzamide | 82.32 | C–H···O (intramolecular) |
Research Implications
The iodo derivative’s stronger halogen bonding and layered structure make it advantageous for designing functional materials, whereas bromo analogues are more cost-effective for preliminary crystallographic studies. The nitro group’s position significantly impacts molecular planarity and intermolecular interactions, guiding the design of photoactive or coordination compounds ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
